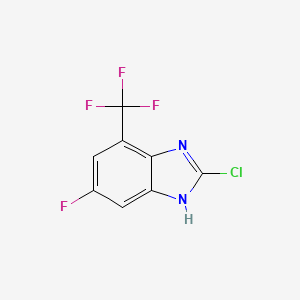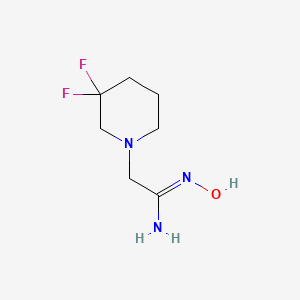
(Z)-2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and an imidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the Imidamide Group: The imidamide group is introduced through a reaction with hydroxylamine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of (Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(3,3-difluoropiperidin-1-yl)pyridine
- cis-4-((3,3-difluoropiperidin-1-yl)methyl)cyclohexan-1-amine
- 4-(3,3-Difluoropiperidin-1-yl)-3-methylaniline
Uniqueness
(Z)-2-(3,3-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and an imidamide group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H13F2N3O |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
2-(3,3-difluoropiperidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H13F2N3O/c8-7(9)2-1-3-12(5-7)4-6(10)11-13/h13H,1-5H2,(H2,10,11) |
Clave InChI |
AFRWCXYZWAJAAL-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(CN(C1)C/C(=N/O)/N)(F)F |
SMILES canónico |
C1CC(CN(C1)CC(=NO)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
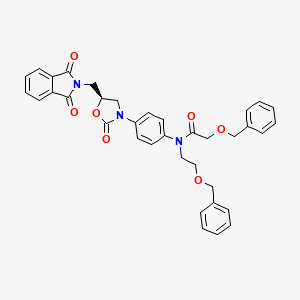
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)



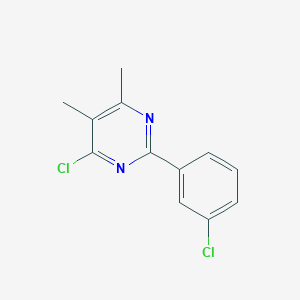
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
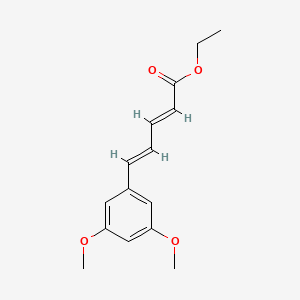
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)


